(Isothiocyanatomethyl)cyclopropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isothiocyanatomethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c7-4-6-3-5-1-2-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJONJBJAYHHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383655 | |
| Record name | (isothiocyanatomethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6068-90-2 | |
| Record name | (isothiocyanatomethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Isothiocyanatomethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Isothiocyanatomethyl Cyclopropane
Strategies for Carbon-Nitrogen Bond Formation in Isothiocyanates
The conversion of a primary amine, such as cyclopropylmethylamine, into an isothiocyanate is a cornerstone of this synthesis. This transformation involves the introduction of a thiocarbonyl (-C=S) group and the formation of a nitrogen-carbon double bond.
Thiophosgene (B130339) (CSCl₂) has historically been a primary reagent for synthesizing isothiocyanates from primary amines. nih.govresearchgate.net The reaction is effective but is hampered by the extreme toxicity and hazardous nature of thiophosgene. nih.govcbijournal.com This has driven the development of safer, solid, or less volatile thiophosgene equivalents. Triphosgene, while still hazardous, is considered a safer alternative for producing aryl isothiocyanates. nih.gov The general reaction involves treating the primary amine with the thiophosgene equivalent in the presence of a base. nih.govresearchgate.net For the synthesis of (isothiocyanatomethyl)cyclopropane, cyclopropylmethylamine would be reacted with a reagent like thiophosgene in a two-phase system (e.g., chloroform and a saturated sodium bicarbonate solution) to yield the target compound. researchgate.net
Table 1: Comparison of Thiophosgene and Its Equivalents
| Reagent | Formula | Phase | Key Hazards | Notes |
|---|---|---|---|---|
| Thiophosgene | CSCl₂ | Red Liquid | Highly toxic, corrosive, lachrymator | Effective but requires stringent safety protocols. nih.govmoltuslab.com |
| Triphosgene | C₃Cl₆O₃ | Solid | Toxic upon inhalation | Considered a safer-to-handle alternative to phosgene and thiophosgene. nih.gov |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | C₇H₆N₄S | Solid | Moisture sensitive | A milder, less hazardous thiocarbonyl transfer reagent. cbijournal.comnih.gov |
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. masterorganicchemistry.com In the context of synthesizing this compound, this rearrangement is not a direct route to the isothiocyanate itself but is a critical method for preparing the necessary precursor, cyclopropylamine, from cyclopropanecarboxamide.
The general mechanism involves treating the amide with bromine and a strong base, like sodium hydroxide. masterorganicchemistry.com The resulting amine is the key starting material for various isothiocyanation methods discussed herein. The isocyanate formed transiently during the Hofmann rearrangement is typically hydrolyzed in the aqueous basic conditions to the amine. masterorganicchemistry.com A related transformation, the Lossen rearrangement, which occurs under different conditions, can directly yield isothiocyanates from hydroxamic acids and is observed in the biosynthesis of natural isothiocyanates from glucosinolates. chemrxiv.org A patent has described a process route starting from cyclopropanecarboxamide, highlighting its role as a key precursor in this chemical space. google.com
Thiocarbonyl transfer reactions provide a broad and versatile platform for the synthesis of isothiocyanates from primary amines. rsc.org These methods often involve the in-situ generation of a reactive species that delivers the C=S group to the amine. A prominent two-step, one-pot procedure involves reacting the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. nih.govchemrxiv.org This salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. nih.gov
A wide array of desulfurizing agents has been developed to improve the efficiency and substrate scope of this reaction. nih.govnih.gov These reagents are chosen based on the specific functional groups present in the starting amine and the desired reaction conditions. nih.gov
Table 2: Selected Desulfurizing Agents for Dithiocarbamate Decomposition
| Desulfurizing Agent | Typical Conditions | Advantages |
|---|---|---|
| Tosyl Chloride | Et₃N, CH₂Cl₂ | Efficient, good yields for various amines. organic-chemistry.org |
| Propane phosphonic acid anhydride (T3P®) | One-pot with CS₂ | Good yields, efficient desulfurating agent. organic-chemistry.org |
| Di-tert-butyl dicarbonate (Boc₂O) | DMAP or DABCO (cat.), excess CS₂ | Volatile by-products, clean workup. cbijournal.com |
| Iodine | TBAI, CS₂ | Inexpensive, green reagent. chemrxiv.org |
Enantioselective Synthesis Approaches to Chiral Cyclopropane (B1198618) Derivatives
Creating enantiomerically pure this compound requires the synthesis of a chiral cyclopropane precursor. This is a significant area of research, with powerful strategies developed for asymmetric cyclopropanation and the use of chiral auxiliaries.
Asymmetric cyclopropanation involves the reaction of an alkene with a carbene or carbenoid species, catalyzed by a chiral transition metal complex or an enzyme. dicp.ac.cnnih.gov These methods can produce cyclopropane rings with high levels of diastereoselectivity and enantioselectivity. nih.govnsf.gov
Cobalt(II)-based catalytic systems, particularly with D₂-symmetric chiral amidoporphyrin ligands, have proven highly efficient for the asymmetric cyclopropanation of a wide range of alkenes with diazo compounds. nih.govnsf.gov These metalloradical catalysis approaches can generate valuable chiral heteroaryl cyclopropanes in high yields and with excellent stereocontrol. nih.gov Another strategy uses gem-dichloroalkanes as carbene precursors in a cobalt-catalyzed process, which is notable for its ability to transfer alkyl-substituted carbenes. dicp.ac.cn Biocatalytic methods using engineered heme proteins also offer a route to chiral cyclopropanes with high selectivity. nih.govnsf.gov These methods would be applied to a suitable alkene precursor, which, after cyclopropanation, would be further functionalized to introduce the isothiocyanatomethyl group.
Table 3: Examples of Asymmetric Cyclopropanation Methods
| Catalyst System | Carbene Source | Alkene Substrates | Key Features |
|---|---|---|---|
| Co(II)-Porphyrin Complex | α-Heteroaryldiazomethanes | Broad range, including challenging substrates | High yields, excellent diastereo- and enantioselectivities. nih.govnsf.gov |
| (Pybox)CoBr₂ | gem-Dichloroalkanes | Monosubstituted, 1,1-disubstituted alkenes | Avoids hazardous diazoalkanes; transfers alkyl-substituted carbenes. dicp.ac.cn |
| Rhodium Catalysts | α-Diazoesters | Terminal and (Z)-internal 2-azadienes | Provides aminocyclopropanes with quaternary stereocenters. organic-chemistry.org |
A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is widely used in asymmetric synthesis.
For synthesizing chiral cyclopropyl (B3062369) compounds, an auxiliary can be attached to a molecule that will undergo a cyclopropanation reaction or other transformations. For example, oxazolidinones, popularized by David Evans, can be used to direct aldol reactions, alkylations, and other C-C bond-forming reactions with high stereoselectivity. Similarly, pseudoephedrine and the related pseudoephenamine are effective chiral auxiliaries for diastereoselective alkylation reactions, providing access to a wide range of enantiomerically enriched products. harvard.edunih.gov A novel strategy combines an aldol reaction with a chiral auxiliary, followed by a substrate-directed cyclopropanation and a retro-aldol reaction to yield enantiopure cyclopropane carboxaldehydes, which are versatile precursors for further modification. rsc.orgrsc.org
Table 4: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Method |
|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylation reactions | Hydrolysis (acidic or basic), Reductive cleavage (e.g., LiBH₄) |
| Pseudoephedrine / Pseudoephenamine | Asymmetric alkylation to form α- or α,α-disubstituted amides | Hydrolysis, Reduction |
| Camphorsultam (Oppolzer's sultam) | Diels-Alder reactions, Alkylations, Conjugate additions | Hydrolysis (e.g., LiOH) |
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters, including the choice of solvent, reaction temperature and pressure, and the use of catalysts.
The choice of solvent plays a critical role in the synthesis of isothiocyanates as it can influence the reaction rate, yield, and even the course of the reaction. For the synthesis of this compound from cyclopropylmethanamine, various organic solvents can be considered.
Dichloromethane (DCM) is a commonly used solvent for this type of transformation, often leading to high yields of the desired isothiocyanate. The reaction can also be performed in aqueous media, which offers a more environmentally friendly approach. The use of water as a solvent can be effective, particularly when coupled with microwave irradiation, and can result in high yields of the final product researchgate.net. The polarity of the solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction kinetics.
Table 1: Representative Solvent Effects on a General Alkyl Isothiocyanate Synthesis
| Solvent | Reaction Time (Microwave) | Yield (%) |
| Dichloromethane (DCM) | 3 min | 90-94 |
| Water (H₂O) | 3 min | 72-96 |
This table illustrates typical solvent effects on the synthesis of aliphatic isothiocyanates and serves as a guideline for the synthesis of this compound.
Temperature is a significant factor in the synthesis of this compound. The initial formation of the dithiocarbamate intermediate from cyclopropylmethanamine and carbon disulfide is typically carried out at room temperature researchgate.net. The subsequent desulfurization step to form the isothiocyanate often benefits from elevated temperatures.
Microwave-assisted synthesis has emerged as a powerful technique for this transformation, allowing for rapid heating to the desired temperature and often leading to significantly reduced reaction times and improved yields researchgate.netnih.gov. For instance, a typical microwave-assisted synthesis might be carried out at 90°C for a short duration of 3 minutes researchgate.net. The use of a sealed vessel in microwave synthesis also leads to an increase in pressure, which can further accelerate the reaction.
The synthesis of isothiocyanates from primary amines is typically a base-mediated process, where the base plays a crucial role in the formation of the dithiocarbamate intermediate. Triethylamine (Et₃N) is a commonly employed base for this purpose researchgate.net. The choice and amount of the base can impact the reaction yield.
In the context of converting the dithiocarbamate intermediate to the final isothiocyanate, various desulfurizing agents are used, which can be considered as reagents that facilitate the key transformation. While not catalysts in the strict sense as they are consumed in the reaction, their choice is critical. Common desulfurizing agents include 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), tosyl chloride, and ethyl chloroformate researchgate.netnih.gov. The selection of the desulfurizing agent can depend on the specific substrate and desired reaction conditions nih.gov.
Table 2: Effect of Desulfurizing Agent on a General Isothiocyanate Synthesis
| Desulfurizing Agent | Reaction Conditions | Typical Yield (%) |
| DMT/NMM/TsO⁻ | Microwave, 90°C, 3 min | 90 |
| Tosyl Chloride | Conventional Heating | Varies |
| Ethyl Chloroformate | Conventional Heating | Varies |
This table provides a comparison of common desulfurizing agents used in isothiocyanate synthesis, which would be applicable to the preparation of this compound.
Purification and Isolation Techniques for Research-Grade Samples
The purification of this compound is essential to obtain a research-grade sample free of impurities, such as unreacted starting materials, byproducts from the desulfurization step, and residual solvent. A multi-step purification process is generally employed.
Initially, an acidic wash, for example with a hydrochloric acid solution, is used to remove any remaining amine base and other basic impurities. This is typically followed by washing the organic phase with a saturated brine solution until it is neutral epo.org. The organic phase is then dried using an anhydrous drying agent like sodium sulfate epo.org.
After filtration to remove the drying agent, the solvent is removed under reduced pressure to yield the crude product. For further purification, distillation under reduced pressure is an effective method for volatile isothiocyanates epo.org. To achieve high purity (e.g., >99.6%), a final rectification step under high vacuum can be performed epo.org. For non-volatile compounds or to remove closely related impurities, column chromatography on silica gel is a standard and effective technique researchgate.net. The choice of eluent for chromatography depends on the polarity of the compound, with non-polar solvents like hexane often being suitable for isothiocyanates researchgate.net.
Reactivity and Mechanistic Studies of Isothiocyanatomethyl Cyclopropane
Electrophilic Nature of the Isothiocyanate Group
The isothiocyanate group (–N=C=S) is characterized by a central carbon atom that is double-bonded to both a nitrogen and a sulfur atom. This arrangement renders the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the cornerstone of the chemistry of (isothiocyanatomethyl)cyclopropane.
The primary mode of reaction for isothiocyanates involves the nucleophilic addition to the thiocarbonyl carbon. This process is fundamental to the synthesis of a variety of sulfur- and nitrogen-containing compounds.
This compound is expected to react readily with primary and secondary amines, as well as hydrazines, to yield the corresponding substituted thioureas. This reaction is a classic example of nucleophilic addition to the isothiocyanate group. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. The resulting intermediate then undergoes proton transfer to form the stable thiourea (B124793) product. The reaction is generally efficient and can be performed under mild conditions. researchgate.netorganic-chemistry.org In alkaline conditions (pH 9-11), the reaction with amines is particularly favorable. researchgate.net
| Nucleophile | Reagent | Product |
| Primary Amine | This compound | N-(cyclopropylmethyl)-N'-alkylthiourea |
| Secondary Amine | This compound | N-(cyclopropylmethyl)-N',N'-dialkylthiourea |
| Hydrazine | This compound | 1-(cyclopropylmethyl)thiocarbohydrazide |
The reaction of this compound with alcohols and thiols provides access to thiocarbamates and dithiocarbamates, respectively. Alcohols react with the isothiocyanate group to form O-alkyl N-(cyclopropylmethyl)thiocarbamates. This reaction often requires the presence of a base to deprotonate the alcohol, increasing its nucleophilicity. beilstein-journals.org
Thiols, being more nucleophilic than alcohols, react under milder conditions, often at a pH range of 6-8, to form S-alkyl N-(cyclopropylmethyl)dithiocarbamates. researchgate.netmasterorganicchemistry.com The greater acidity and nucleophilicity of thiols compared to alcohols facilitate this transformation. masterorganicchemistry.comlibretexts.org
| Nucleophile | Reagent | Product |
| Alcohol (ROH) | This compound | O-alkyl N-(cyclopropylmethyl)thiocarbamate |
| Thiol (RSH) | This compound | S-alkyl N-(cyclopropylmethyl)dithiocarbamate |
Carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithiums (R-Li), can also add to the electrophilic carbon of the isothiocyanate group. The reaction of this compound with a Grignard reagent would initially form a magnesium salt of a thioimidate. Subsequent acidic hydrolysis of this intermediate would lead to the formation of a thioketone. This reaction pathway is analogous to the addition of Grignard reagents to nitriles, which yield ketones after hydrolysis. masterorganicchemistry.com The use of organometallic reagents provides a powerful method for forming new carbon-carbon bonds. The Kulinkovich reaction, which utilizes Grignard reagents and titanium catalysts to form cyclopropanols from esters, highlights the utility of organometallic reagents in cyclopropane (B1198618) chemistry, although it follows a different mechanistic path. organic-chemistry.orgorganic-chemistry.orgyoutube.com
| Nucleophile | Reagent | Intermediate Product (after addition) | Final Product (after hydrolysis) |
| Grignard Reagent (R'MgX) | This compound | Magnesium thioimidate salt | Cyclopropylmethyl-substituted thioketone |
| Organolithium (R'Li) | This compound | Lithium thioimidate salt | Cyclopropylmethyl-substituted thioketone |
The cumulative double bonds within the isothiocyanate group allow it to participate as a dipolarophile in cycloaddition reactions. These reactions are valuable for the construction of heterocyclic ring systems.
The isothiocyanate group can undergo [3+2] cycloaddition reactions with 1,3-dipoles such as organic azides. nih.gov In such a reaction, the azide (B81097) acts as the 3-atom component and the C=N or C=S bond of the isothiocyanate acts as the 2-atom component (the dipolarophile). The reaction between an azide and this compound would be expected to yield a five-membered heterocyclic ring, specifically a substituted thiatriazole derivative. This type of reaction, a variation of the Huisgen 1,3-dipolar cycloaddition, is a powerful tool in heterocyclic synthesis. nih.govnih.gov While copper and ruthenium catalysts are often used for cycloadditions between azides and alkynes to form triazoles, thermal conditions can also promote these transformations. thieme-connect.de The strain in the cyclopropane ring itself can also influence reactivity in other types of cycloadditions, but in this context, the focus is on the reactivity of the isothiocyanate group. nih.govrsc.org
Cycloaddition Reactions Involving the Isothiocyanate Moiety
[4+2] Cycloadditions (Diels-Alder Type)
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, typically involves the reaction of a conjugated diene with a dienophile, an alkene bearing an electron-withdrawing group. youtube.comyoutube.com In principle, this compound could function as a dienophile. However, the isothiocyanate group is not a conventional activating group for a dienophile in the same manner as a carbonyl or cyano group. youtube.com
The reactivity of cyclopropane-containing molecules in Diels-Alder reactions is an area of interest. For instance, cyclopropenes, which are highly strained, are recognized as reactive dienophiles. nih.govnih.govescholarship.org Their enhanced reactivity is attributed to the release of ring strain in the transition state. escholarship.org While this compound lacks the double bond within the ring, the presence of the cyclopropyl (B3062369) group can still influence the reactivity of an adjacent functional group.
For a molecule like this compound to act as a dienophile, it would require the presence of a double bond, for example in an alkenylcyclopropane derivative. The isothiocyanate group itself has been shown in some contexts to participate as a two-electron partner in cycloadditions with transition metal-coordinated cycloheptatriene, although yields can be modest. acs.org
A hypothetical Diels-Alder reaction involving a vinylcyclopropane (B126155) derivative bearing an isothiocyanatomethyl group with a diene like cyclopentadiene (B3395910) could be envisioned. The reaction would likely be influenced by the electronic nature of the substituents on both the diene and the dienophile. youtube.com
Table 1: Hypothetical Diels-Alder Reaction Parameters The following table is illustrative and based on general principles of Diels-Alder reactions, as specific data for this compound derivatives is not readily available.
| Diene | Dienophile | Conditions | Expected Product |
| Cyclopentadiene | Vinylthis compound | Heat or Lewis Acid Catalysis | Bicyclic adduct with a cyclopropylmethyl isothiocyanate substituent |
| 2,3-Dimethylbutadiene | Vinylthis compound | High Temperature | Substituted cyclohexene (B86901) with a cyclopropylmethyl isothiocyanate substituent |
It is important to note that the isothiocyanate group could potentially undergo other reactions under typical Diels-Alder conditions, which often require elevated temperatures.
Reactivity Pertaining to the Cyclopropane Ring Strain
A defining characteristic of cyclopropanes is their significant ring strain, estimated to be around 27 kcal/mol. masterorganicchemistry.com This inherent strain makes the three-membered ring susceptible to ring-opening reactions under various conditions, as these reactions lead to the formation of more stable, strain-free products. masterorganicchemistry.com
Ring-Opening Reactions Under Specific Conditions
The cleavage of the C-C bonds of the cyclopropane ring in this compound can be initiated by acids, transition metals, or radical species.
The acid-catalyzed ring opening of cyclopropanes typically proceeds through protonation of the cyclopropane ring, which can be viewed as having some degree of π-character, to form a carbocationic intermediate. acs.orgacs.org The subsequent nucleophilic attack leads to the ring-opened product. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation.
In the case of this compound, protonation could lead to a cyclopropylmethyl cation, which is known to be highly unstable and can rearrange to more stable carbocations. The presence of the isothiocyanate group, which can be hydrolyzed under acidic conditions, adds another layer of complexity to the reaction. Studies on the hydrolysis of cyclopropanecarboxylic acid esters have shown that the cyclopropyl group can affect the stability and reactivity of adjacent functional groups, and ring opening can occur under acidic conditions. nih.govresearchgate.net
Table 2: Potential Products from Acid-Catalyzed Ring Opening of this compound in the Presence of a Nucleophile (NuH)
| Intermediate | Product(s) |
| Corner-protonated cyclopropane | Ring-opened homoallylic isothiocyanate or related products after nucleophilic attack and rearrangement |
| Protonated isothiocyanate group | Hydrolysis products of the isothiocyanate group, potentially followed by ring opening |
Transition metals are known to effectively catalyze the ring opening of cyclopropanes, particularly those that are "activated" by adjacent functional groups such as vinyl or carbonyl groups. researchgate.netnih.gov Various transition metals, including palladium, nickel, rhodium, and iron, can catalyze the cleavage of the C-C bonds in cyclopropanes. researchgate.net
For a molecule like this compound, a transition metal could insert into one of the C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo further reactions, such as reductive elimination or β-hydride elimination, to yield a variety of ring-opened products. The specific outcome would depend on the metal catalyst, ligands, and reaction conditions. For instance, nickel-catalyzed ring-opening allylation of cyclopropanols has been reported. elsevierpure.com While not a direct analogue, this demonstrates the feasibility of such transformations.
Table 3: Examples of Transition Metal-Catalyzed Ring Opening of Cyclopropane Derivatives This table presents data for related cyclopropane derivatives to illustrate the potential reactivity of this compound.
| Substrate | Catalyst | Reactant | Product Type | Ref |
| Vinylcyclopropane | Pd(0) or Ni(0) complexes | Indoles | C3-allylic indoles | researchgate.net |
| Cyclopropanol | Cu catalyst | (Fluoro)alkyl halides | β-(fluoro)alkylated ketones | nih.gov |
The cyclopropylmethyl radical is a well-studied species that undergoes an extremely rapid ring-opening rearrangement to the but-3-enyl radical. ucl.ac.ukpsu.edustackexchange.com The rate constant for this rearrangement is so fast (on the order of 10⁸ s⁻¹ at room temperature) that cyclopropylmethyl systems are often used as "radical clocks" to probe the lifetimes of radical intermediates in chemical reactions. psu.edustackexchange.com
In this compound, a radical could be generated on the methyl group, for example, through hydrogen abstraction. This would lead to the formation of a cyclopropylmethyl radical, which would be expected to undergo rapid ring opening to form a homoallylic radical. The resulting radical could then be trapped by a radical scavenger or participate in further transformations. Radical-mediated ring-opening/cyclization reactions of various cyclopropane derivatives have been extensively studied. nih.gov
Table 4: Rate Constants for Ring Opening of Cyclopropylmethyl Radicals
| Radical System | Rate Constant (s⁻¹) at 25 °C | Ref |
| Cyclopropylmethyl radical | ~1.3 x 10⁸ | psu.edu |
| N-Cyclopropyl-N-methylaniline radical cation | 4.1 x 10⁴ | nih.gov |
The significantly slower ring-opening rate for the N-cyclopropyl-N-methylaniline radical cation highlights the influence of substituents on the rate of this process. nih.gov
Stereochemical Outcomes of Cyclopropane Transformations
The stereochemistry of reactions involving cyclopropanes is a critical aspect, both in the formation of the ring and in its subsequent transformations. Cyclopropanation reactions, for example, are often stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com
In the context of ring-opening reactions of this compound, the stereochemical outcome would depend on the mechanism of the reaction.
Acid-catalyzed ring opening: The stereochemistry of electrophilic ring opening has been shown to proceed with a high degree of stereoselectivity, providing evidence for an unsymmetrical, non-rotating, corner-protonated cyclopropane intermediate. acs.orgacs.org This suggests that the stereochemistry of the starting material can influence the stereochemistry of the product.
Transition metal-catalyzed ring opening: The stereochemical outcome of these reactions is often dependent on the nature of the catalyst and the substrate. Enantioselective ring-opening reactions of vinylcyclopropanes have been developed, leading to chiral products with high enantiomeric excess. researchgate.net
Radical-mediated ring transformations: The stereochemical integrity of radical reactions can be more complex. The rapid ring opening of the cyclopropylmethyl radical often leads to a mixture of stereoisomers in the final product, although the initial stereochemistry of the cyclopropane can sometimes influence the product distribution.
The stereochemical control in the reactions of this compound would be a crucial factor in its potential applications in stereoselective synthesis.
Intramolecular Reactivity and Rearrangement Pathways of this compound
The intramolecular reactions of this compound are expected to be dominated by pathways that relieve the significant ring strain of the cyclopropane ring, which is estimated to be around 27 kcal/mol. psu.edu The presence of the adjacent isothiocyanate group can influence these rearrangements through both electronic and steric effects.
One of the most anticipated rearrangement pathways is the homoallylic rearrangement , a characteristic reaction of cyclopropylmethyl systems. This transformation can proceed through cationic, radical, or anionic intermediates, leading to the formation of open-chain butenyl isothiocyanate isomers.
Cationic Rearrangement: In the presence of electrophiles or under solvolytic conditions, the formation of a cyclopropylmethyl cation is plausible. This cation is known to be highly unstable and rapidly rearranges to the more stable homoallylic cation, which can then be trapped by the isothiocyanate anion or other nucleophiles present.
Radical Rearrangement: Homolytic cleavage of the carbon-isothiocyanate bond or abstraction of a hydrogen atom can generate a cyclopropylmethyl radical. This radical is known to undergo extremely rapid ring-opening to the but-3-enyl radical. wiley-vch.de The rate of this ring-opening is so fast that it is often used as a "radical clock" to probe the lifetime of radical intermediates in other reactions. wiley-vch.de Subsequent radical recombination or other termination steps would lead to the corresponding butenyl isothiocyanate.
Thermal Rearrangement: Under thermal conditions, this compound could potentially undergo a concerted wiley-vch.dewiley-vch.de-sigmatropic rearrangement, analogous to the Cope or Claisen rearrangements, although this is less common for simple alkyl isothiocyanates. A more likely thermal pathway would involve homolytic cleavage to initiate the radical rearrangement cascade described above.
Another potential intramolecular pathway involves the nucleophilic attack of the sulfur or nitrogen atom of the isothiocyanate group onto the cyclopropane ring . This would be an example of an intramolecular Michael-initiated ring closure (MIRC) in reverse. nih.gov However, this is generally less favorable due to the high activation energy required to break a carbon-carbon bond of the cyclopropane ring without prior activation.
Kinetic and Thermodynamic Aspects of Key Transformations
Quantitative kinetic and thermodynamic data for the intramolecular transformations of this compound are not specifically documented in the literature. However, we can infer the general characteristics of these transformations based on studies of analogous systems.
The ring-opening of the cyclopropylmethyl radical is an extremely fast process. The rate constant for the rearrangement of the unsubstituted cyclopropylmethyl radical to the but-3-enyl radical is on the order of 10⁸ s⁻¹ at 25 °C. This indicates a very low activation barrier for this process, driven by the release of the cyclopropane ring strain.
To provide a more concrete, albeit comparative, understanding, we can look at the well-studied thermal isomerization of cyclopropane to propene. nih.gov While this is not a direct analogue, it provides insight into the energetics of cyclopropane ring-opening.
| Transformation | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) | Reference |
| Cyclopropane → Propene | ~65 kcal/mol | ~ -7.9 kcal/mol | nih.gov |
This table is provided for illustrative purposes to show the energetic parameters of a related cyclopropane ring-opening reaction. The values for this compound are expected to be different due to the influence of the isothiocyanatomethyl substituent.
The activation energy for the isomerization of this compound would be influenced by the stability of the intermediates or transition states involved. For instance, in a radical mechanism, the stability of the initial and rearranged radicals would play a crucial role.
Applications of Isothiocyanatomethyl Cyclopropane in Advanced Chemical Synthesis
As a Versatile Building Block for Heterocyclic Compounds
The isothiocyanate functional group is a well-established precursor for a wide range of sulfur and nitrogen-containing heterocyclic compounds. The presence of the cyclopropylmethyl group in (isothiocyanatomethyl)cyclopropane introduces a lipophilic and conformationally rigid element that can be exploited in the design of novel molecular architectures.
The reaction of isothiocyanates with nucleophiles is a fundamental transformation in organic chemistry, providing straightforward access to thioamides and thioureas.
Thioamides: The addition of organometallic reagents, such as organolithium nih.gov or Grignard reagents, to the electrophilic carbon of the isothiocyanate group of this compound would yield a metallated intermediate that, upon aqueous workup, affords the corresponding N-cyclopropylmethyl thioamide. This reaction is generally high-yielding and tolerates a wide variety of functional groups on the nucleophile. nih.gov The general scheme for this reaction is the nucleophilic addition to the isothiocyanate, a process that avoids the use of often noxious sulfurating agents. nih.gov
Thioureas: Similarly, the reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted or N,N',N'-trisubstituted thioureas, respectively. organic-chemistry.org This reaction is typically efficient and can be carried out under mild conditions, often without the need for a catalyst. organic-chemistry.org The process involves the nucleophilic attack of the amine on the isothiocyanate carbon, followed by proton transfer. A variety of methods, including mechanochemical synthesis nih.gov and continuous-flow processes, nih.gov have been developed for thiourea (B124793) synthesis and could be adapted for use with this compound. These modern techniques offer advantages such as reduced reaction times, higher yields, and improved safety profiles. nih.govnih.gov
A general representation of these syntheses is provided in the table below.
| Product Class | Nucleophile | General Reaction Scheme |
| Thioamide | Organometallic Reagent (R-M) | C3H5CH2NCS+R−M→C3H5CH2NHC(S)RC_3H_5CH_2NCS + R-M \rightarrow C_3H_5CH_2NHC(S)R |
| Thiourea | Amine (R1R2NH) | C3H5CH2NCS+R1R2NH→C3H5CH2NHC(S)NR1R2C_3H_5CH_2NCS + R_1R_2NH \rightarrow C_3H_5CH_2NHC(S)NR_1R_2 |
This compound can also serve as a starting material for the synthesis of thiocarbamates and dithiocarbamates, which are valuable intermediates in their own right.
Thiocarbamates: The reaction of this compound with alcohols or thiols can lead to the formation of O-alkyl or S-alkyl thiocarbamates, respectively. The synthesis of S-alkyl thiocarbamates can be achieved through the iodide-catalyzed reaction of isocyanides (which can be formed from isothiocyanates) with thiosulfonates. nih.govorganic-chemistry.org This method is notable for its mild conditions and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org
Dithiocarbamates: Dithiocarbamates are typically synthesized from amines and carbon disulfide, which can then be converted to isothiocyanates. organic-chemistry.org Conversely, isothiocyanates like this compound can react with thiols to form dithiocarbamates. nih.gov This reaction is often reversible. nih.gov The nucleophilic attack of a thiol on the isothiocyanate carbon atom is the key step in this transformation.
The following table summarizes the general synthetic routes to these compounds from an isothiocyanate precursor.
| Product Class | Reactant | General Reaction Scheme |
| Thiocarbamate | Alcohol (R-OH) | C3H5CH2NCS+R−OH→C3H5CH2NHC(S)ORC_3H_5CH_2NCS + R-OH \rightarrow C_3H_5CH_2NHC(S)OR |
| Dithiocarbamate (B8719985) | Thiol (R-SH) | C3H5CH2NCS+R−SH→C3H5CH2NHC(S)SRC_3H_5CH_2NCS + R-SH \rightarrow C_3H_5CH_2NHC(S)SR |
The reactivity of the isothiocyanate group can be harnessed to construct a variety of sulfur-containing heterocycles. Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound, or intermolecular reactions with bifunctional reagents, can lead to the formation of five- or six-membered rings. For example, the reaction of an isothiocyanate with a molecule containing both an amine and a hydroxyl or thiol group can lead to the formation of thiazolidinones or thiazolidinethiones after a subsequent cyclization step. The versatile reactivity of isothiocyanate intermediates has been utilized for the diversity-oriented synthesis of various N-heterocycles. rsc.org
Role in Scaffold Design for Medicinal Chemistry Research
The unique structural features of this compound make it an attractive building block for the design of novel scaffolds in medicinal chemistry. The cyclopropane (B1198618) ring, in particular, offers a means to introduce conformational rigidity and explore chemical space that is often inaccessible with more conventional, flexible alkyl chains.
The cyclopropylmethyl moiety can be found in a number of bioactive molecules, where it often contributes to improved metabolic stability and binding affinity. By using this compound as a synthetic precursor, this valuable fragment can be readily incorporated into a wide range of molecular scaffolds. The resulting thioamides, thioureas, and other sulfur-containing heterocycles can be screened for a variety of biological activities. The isothiocyanate group itself is present in some naturally occurring and synthetic compounds with demonstrated biological activity, including anticancer and antimicrobial properties. nih.gov
A key strategy in medicinal chemistry is the design of conformationally constrained analogs of known bioactive molecules to enhance their potency, selectivity, and pharmacokinetic properties. The rigid nature of the cyclopropane ring makes it an excellent tool for this purpose. By replacing a flexible alkyl or aryl group with a cyclopropylmethyl moiety derived from this compound, it is possible to lock the conformation of a molecule into a specific orientation that may be more favorable for binding to a biological target. This approach has been successfully used in the design of potent and selective ligands for a variety of receptors and enzymes. For instance, the introduction of conformational constraints, such as those provided by cyclic structures, has been shown to stabilize helical structures in peptides, which can be critical for their bioactivity. nih.gov
Potential Utility in Polymer Chemistry and Materials Science
The dual functionality of this compound, stemming from its cyclopropyl (B3062369) and isothiocyanate moieties, makes it a candidate for creating specialized polymers. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) and the electrophilic nature of the isothiocyanate group offer distinct reactive sites for polymerization and polymer modification. nih.gov
While specific studies on the homopolymerization of this compound are not extensively documented, its chemical structure suggests several potential routes for its incorporation into polymer chains. The isothiocyanate group is known to react with nucleophiles such as amines and thiols, opening avenues for polyaddition or polycondensation reactions. nih.gov
One plausible approach is the reaction of this compound with difunctional nucleophiles, such as diamines or dithiols. This would lead to the formation of polymers with thiourea or dithiocarbamate linkages in the backbone, respectively. The resulting polymers would feature pendant cyclopropylmethyl groups, which could impart unique thermal and mechanical properties to the material. The rigidity of the cyclopropane ring could enhance the polymer's glass transition temperature and modulus.
Another potential pathway involves the copolymerization of this compound with other monomers. For instance, in a ring-opening copolymerization (ROCOP) with epoxides or other cyclic monomers, the isothiocyanate group could be incorporated into the polymer backbone, forming imidothiocarbonate or other linkages. Research on the ROCOP of other isothiocyanates with anhydrosugar oxetanes has demonstrated the formation of alternating AB-type copolymers with high thermal stability. A similar strategy could potentially be applied to this compound, yielding functional polymers with pendant cyclopropane rings.
Furthermore, the synthesis of polymers from other cyclopropane-containing monomers, such as vinylcyclopropanes, has been explored. rsc.org These studies often involve the polymerization through the vinyl group, leaving the cyclopropane ring intact for potential post-polymerization modification. While this compound does not possess a polymerizable vinyl group, this highlights the interest in incorporating cyclopropane moieties into polymer structures.
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Comonomer | Resulting Linkage | Pendant Group |
| Polyaddition | Diamine | Thiourea | Cyclopropylmethyl |
| Polyaddition | Dithiol | Dithiocarbamate | Cyclopropylmethyl |
| Copolymerization | Diol/Polyol | Thiocarbamate | Cyclopropylmethyl |
This table represents theoretical polymerization pathways based on the known reactivity of the isothiocyanate functional group.
The high reactivity of the isothiocyanate group makes this compound a promising candidate for use as a cross-linking agent to enhance the properties of existing polymers. Cross-linking is a critical process for improving the mechanical strength, thermal stability, and solvent resistance of polymeric materials.
Polymers containing nucleophilic functional groups, such as amines, thiols, or hydroxyls, could be effectively cross-linked using this compound. The isothiocyanate would react with these groups on different polymer chains, forming stable covalent bonds and creating a three-dimensional network structure. For example, it could be used to cross-link polymers like polyethyleneimine, poly(vinyl amine), or thiol-functionalized polymers.
The cross-linking process could potentially be triggered by thermal or catalytic means. The choice of conditions would depend on the specific polymer being modified and the desired degree of cross-linking. The introduction of the cyclopropylmethyl group as part of the cross-link could also influence the final properties of the material, potentially increasing its rigidity and altering its surface characteristics.
Research on other cyclopropane-containing compounds has shown their utility in forming cross-linked networks. For instance, copolymers containing cyclopropane rings have been shown to undergo photochemical cross-linking. ktu.edu While the cross-linking mechanism for this compound would rely on the reactivity of the isothiocyanate group, the presence of the cyclopropane ring in the cross-linked structure is a shared feature. The development of bio-based cross-linked polymers using thiol-ene chemistry also highlights the importance of functional groups like thiols in creating robust polymer networks, which could be a target for isothiocyanate-based cross-linkers.
Table 2: Potential Polymer Systems for Cross-linking with this compound
| Polymer Type | Functional Group | Cross-link Bond Type |
| Poly(vinyl amine) | Primary Amine | Thiourea |
| Thiol-functionalized polymers | Thiol | Dithiocarbamate |
| Hydroxyl-terminated polymers | Hydroxyl | Thiocarbamate |
This table illustrates potential applications of this compound as a cross-linking agent for various functional polymers.
Biological Activities and Mechanistic Investigations of Isothiocyanatomethyl Cyclopropane
Evaluation of Anticancer Activity
Inhibition of Cell Proliferation and Apoptosis Induction
No specific data is available for (isothiocyanatomethyl)cyclopropane.
Modulation of Cell Cycle Progression
No specific data is available for this compound.
Interaction with Cellular Targets (e.g., Enzymes, Proteins)
No specific data is available for this compound.
Assessment of Antimicrobial and Antifungal Efficacy
Inhibition of Bacterial Growth
No specific data is available for this compound.
Antifungal Spectrum of Activity
No specific data is available for this compound.
Enzymatic Inhibition and Receptor Binding Studies
Identification of Target Enzymes
There is no published research specifically identifying the enzymatic targets of this compound. While isothiocyanates as a class are known to interact with various enzymes, including cytochrome P450s and glutathione (B108866) S-transferases, the specific inhibitory profile and binding affinities for this compound have not been determined.
Quantitative Structure-Activity Relationships (SAR) from a Mechanistic Viewpoint
No quantitative structure-activity relationship (SAR) studies focusing on this compound or its analogs are available in the scientific literature. Such studies are crucial for understanding how the chemical structure, including the cyclopropyl (B3062369) and isothiocyanatomethyl components, influences biological activity from a mechanistic perspective.
Modulation of Cellular Signaling Pathways
Activation of Detoxification Enzymes
While many isothiocyanates are recognized as potent inducers of phase II detoxification enzymes through the activation of the Nrf2-ARE pathway, there are no specific studies demonstrating this effect for this compound. Research has not yet explored whether this particular compound can activate detoxification enzymes or the signaling pathways involved.
Interaction with Inflammatory Pathways
The interaction of this compound with inflammatory pathways, such as the NF-κB signaling cascade, has not been investigated. Although other isothiocyanates have been shown to possess anti-inflammatory properties, specific data for this compound is absent from the scientific record.
Theoretical and Computational Chemistry Studies of Isothiocyanatomethyl Cyclopropane
Electronic Structure and Bonding Analysis
The unique combination of a strained cyclopropyl (B3062369) ring and an electron-withdrawing isothiocyanate group in (isothiocyanatomethyl)cyclopropane gives rise to a complex electronic structure. Computational analysis is essential to unravel the intricacies of bonding and electron distribution within the molecule.
Quantum Mechanical Calculations (DFT, Ab Initio)
Quantum mechanical calculations are fundamental to understanding the electronic properties of this compound. Both Density Functional Theory (DFT) and ab initio methods have been employed to investigate its structure and energetics.
Ab Initio Calculations : Studies utilizing Møller-Plesset perturbation theory (MP2), a type of ab initio calculation, have been crucial in determining the conformational stability of the molecule. nih.gov These calculations predict that the gauche-cis conformer is the most stable arrangement. The accuracy of these predictions is highly dependent on the basis set used; the inclusion of diffuse functions is critical for obtaining results that align with experimental data. nih.govacs.org Without diffuse functions, MP2 calculations, even with large basis sets, show almost no energy difference between conformers. nih.gov Ab initio methods have also been used to predict structural parameters, dipole moments, and vibrational frequencies. nih.govacs.org
Density Functional Theory (DFT) : The B3LYP method, a popular DFT functional, has also been applied to study this molecule. nih.gov Similar to MP2, DFT calculations show that basis sets lacking diffuse functions tend to underestimate the energy difference between conformers, though the effect is less pronounced than in the MP2 results. nih.gov DFT methods offer a balance between computational cost and accuracy, making them a valuable tool for studying the electronic properties and reactivity of molecules like this compound. nih.gov
Table 1: Calculated Conformational Energy Differences for this compound An interactive data table based on the data in the text.
| Computational Method | Basis Set Characteristic | Predicted Stability of Gauche-cis Conformer (cm⁻¹) |
| MP2 Ab Initio | With Diffuse Functions | 159 - 302 |
| MP2 Ab Initio | Without Diffuse Functions | Nearly Zero |
| DFT (B3LYP) | Without Diffuse Functions | Smaller than experimental |
Natural Bond Orbital (NBO) Analysis
While specific Natural Bond Orbital (NBO) analysis for this compound is not extensively documented in the literature, the principles of NBO theory can be applied to understand its bonding characteristics. NBO analysis transforms the complex, delocalized molecular orbitals from a quantum mechanical calculation into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and empty orbitals.
For this compound, an NBO analysis would likely highlight the following features:
Bent Bonds of the Cyclopropane (B1198618) Ring : The C-C bonds in the cyclopropane ring are known to be "bent," meaning the electron density is highest outside the direct line connecting the carbon nuclei. wisc.eduwikipedia.org NBO analysis quantifies this by showing that the hybrid orbitals forming these bonds deviate significantly from the internuclear axis. wisc.edu This deviation is a direct consequence of the geometric constraint of the three-membered ring, leading to significant ring strain. dalalinstitute.commaricopa.edu
Hyperconjugative Interactions : NBO analysis is particularly effective at identifying hyperconjugative interactions, which are stabilizing delocalizations of electrons from a filled bonding or lone-pair orbital to an empty anti-bonding orbital. Key interactions expected in this molecule would involve the overlap of the cyclopropyl C-C or C-H σ orbitals with the anti-bonding orbitals (σ*) of the -CH₂-NCS group, and vice-versa. These interactions influence the molecule's conformational preferences and reactivity.
Conformational Analysis and Molecular Dynamics Simulations
Potential Energy Surface Exploration
The potential energy surface (PES) provides a map of the energy of a molecule as a function of its geometry. researchgate.netrsc.org For this compound, the PES has been analyzed to understand the process of conformational interchange. nih.govacs.org This analysis involves calculating the energy for a range of dihedral angles that define the orientation of the isothiocyanatomethyl group relative to the cyclopropane ring.
The study of the PES reveals the energy minima, which correspond to stable conformers, and the energy barriers (transition states) that separate them. researchgate.net For this molecule, two stable conformers are predicted: gauche-cis and cis-trans. The potential surface describing the interchange between these forms has been characterized, and two-dimensional Fourier coefficients have been derived to mathematically represent this surface. nih.govacs.org
Preferred Conformations in Different Environments
Computational and experimental studies have provided a clear picture of the preferred conformations of this compound.
In Gas Phase and Solution : Variable temperature studies of the infrared spectra of the compound dissolved in liquefied xenon and krypton, combined with ab initio calculations, have established that the gauche-cis rotamer is the more stable form. nih.gov The first designation, gauche, refers to the orientation of the C-NCS group with respect to the three-membered ring, while the second, cis, indicates the relative orientation of the NCS group with respect to the bridging C-C bond. nih.gov The standard enthalpy difference between the gauche-cis and the higher-energy cis-trans conformer was experimentally determined to be 228 ± 23 cm⁻¹ (2.73 ± 0.27 kJ·mol⁻¹). nih.gov Based on this energy difference and statistical weights, the abundance of the cis-trans conformer at ambient temperature is estimated to be only 14 ± 2%. nih.gov
In the Solid State : In the solid, crystalline phase, the lower energy of the gauche-cis conformer becomes dominant. It is the only form present in the polycrystalline solid. nih.gov
Molecular dynamics (MD) simulations could further explore the conformational behavior of this compound in various solvent environments. mdpi.comnih.gov By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide insights into how intermolecular interactions influence the conformational equilibrium. elifesciences.org
Prediction of Reactivity and Reaction Pathways
Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, reactivity is expected to be dictated by the interplay between the strained cyclopropane ring and the electrophilic isothiocyanate group.
The cyclopropane ring, due to its significant ring strain, can undergo ring-opening reactions. wikipedia.orgnih.gov When substituted with an electron-accepting group like isothiocyanatomethyl, the cyclopropane ring becomes polarized and susceptible to nucleophilic attack. nih.gov The isothiocyanate group (-N=C=S) itself is a well-known electrophilic moiety, with the central carbon atom being the primary site for nucleophilic attack. researchgate.net
Theoretical studies can predict the most likely reaction pathways by:
Mapping Reaction Potential Energy Surfaces : Similar to conformational analysis, chemists can compute the PES for a potential reaction. nih.gov This involves identifying the transition state structure and calculating the activation energy barrier, which is crucial for determining the reaction rate. chemrxiv.org
Frontier Molecular Orbital (FMO) Theory : Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict how the molecule will interact with other reagents. The LUMO's location would indicate the most probable site for nucleophilic attack, while the HOMO's location suggests the site of electrophilic attack. For this compound, the LUMO is expected to have significant contributions from the central carbon of the isothiocyanate group and the σ* orbitals of the strained cyclopropane C-C bonds.
Reaction Mechanism Elucidation : Computational methods can be used to model the step-by-step mechanism of potential reactions, such as addition of a nucleophile to the C=S bond or a concerted ring-opening and addition reaction. chemrxiv.org This allows for the differentiation between various possible mechanisms, such as pericyclic, pseudopericyclic, or stepwise pathways. researchgate.net For instance, DFT calculations could be employed to study the cycloaddition reactions that isothiocyanates are known to undergo. researchgate.net
By combining these computational approaches, a detailed and predictive understanding of the chemical reactivity of this compound can be achieved.
Future Directions and Emerging Research Avenues for Isothiocyanatomethyl Cyclopropane
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on efficiency, safety, and environmental impact. For (isothiocyanatomethyl)cyclopropane, research is anticipated to move beyond traditional synthetic methods, which often rely on hazardous reagents like thiophosgene (B130339) or carbon disulfide. rsc.orgdigitellinc.com Emerging strategies aim to provide safer, more sustainable alternatives.
Key areas of development include:
Flow Chemistry: Continuous-flow processes offer significant advantages for the synthesis of reactive compounds like isothiocyanates. nih.gov This technology allows for rapid reaction times, improved safety profiles by minimizing the volume of hazardous materials at any given moment, and streamlined purification, often eliminating the need for conventional work-ups. nih.govrsc.org The generation of isothiocyanates from chloroximes or via isothiocyanate-substituted aryllithiums in flow reactors are promising approaches that could be adapted for this compound. nih.govthieme-connect.comthieme-connect.com
Water-Based Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. Methods for synthesizing isothiocyanates from primary amines and carbon disulfide in water, using reagents like sodium persulfate, have been developed. rsc.org These procedures are not only environmentally friendly but also show good chemoselectivity and tolerance for various functional groups, which would be beneficial for producing derivatives of this compound. rsc.org
Photocatalysis: Visible-light-driven methods represent a modern, environmentally benign approach to chemical synthesis. A recently developed method for producing isothiocyanates from primary amines using visible-light photocatalysis offers a practical and efficient alternative that avoids harsh reagents and byproducts. acs.org
Elemental Sulfur: The use of elemental sulfur, an abundant and low-cost industrial byproduct, is another green approach for isothiocyanate synthesis. digitellinc.commdpi.com Reactions involving the sulfurization of isocyanides or multicomponent reactions with amines and sulfur provide mild and efficient routes to isothiocyanates. mdpi.com
| Synthesis Strategy | Key Advantages | Potential for this compound | Relevant Research |
| Flow Chemistry | Enhanced safety, rapid reactions, easier purification, scalability. nih.gov | Adaptation of flow protocols for the synthesis from cyclopropylmethylamine or related precursors. | nih.gov, thieme-connect.com, rsc.org |
| Aqueous Synthesis | Use of a green solvent (water), mild conditions, good chemoselectivity. rsc.org | A direct, eco-friendly route starting from cyclopropylmethylamine and CS2. | rsc.org, ingentaconnect.com |
| Visible-Light Photocatalysis | Environmentally friendly, uses light as a renewable energy source, high efficiency. acs.org | Application to cyclopropylmethylamine to generate the target compound under mild conditions. | acs.org |
| Elemental Sulfur | Utilizes an abundant, inexpensive, and less toxic sulfur source. digitellinc.commdpi.com | Development of a one-pot synthesis from cyclopropylmethylamine or cyclopropylmethyl isocyanide. | digitellinc.com, mdpi.com |
Exploration of Catalytic Asymmetric Reactions Involving the Compound
The chiral nature of many biologically active molecules underscores the importance of asymmetric synthesis. The cyclopropane (B1198618) ring in this compound is a key structural motif that can be targeted for stereoselective functionalization. researchgate.netmdpi.com Future research will likely focus on developing catalytic asymmetric reactions that leverage the unique reactivity of both the cyclopropane and isothiocyanate moieties.
Asymmetric Cyclopropanation: While not for the synthesis of the core ring itself, reactions that functionalize the existing cyclopropane ring asymmetrically are of great interest. Transition-metal catalysts, particularly those based on rhodium, cobalt, and copper, have been instrumental in asymmetric cyclopropanation reactions with other substrates and could be adapted for reactions involving derivatives of this compound. nih.govorganic-chemistry.orgnih.govdicp.ac.cn
Enantioselective Ring-Opening: Donor-acceptor cyclopropanes are known to undergo catalytic asymmetric ring-opening reactions to produce highly functionalized chiral molecules. bohrium.comresearchgate.net While this compound itself is not a classical donor-acceptor cyclopropane, derivatization could enable this type of reactivity, providing access to novel chiral building blocks.
Reactions at the Isothiocyanate Group: The isothiocyanate group can participate in enantioselective cycloadditions and multicomponent reactions. rsc.orgrsc.org Chiral catalysts, such as those based on magnesium or N,N'-dioxides, can control the stereochemical outcome of reactions involving the C=N bond of the isothiocyanate, leading to the synthesis of unique chiral heterocyclic structures. rsc.orgresearchgate.net
Advanced Mechanistic Studies Under Physiologically Relevant Conditions
A deeper understanding of how this compound behaves in biological systems is crucial for its development in medicinal chemistry. Future research will employ advanced analytical and computational techniques to study its reactivity, stability, and interactions with biomolecules under conditions that mimic the human body.
Reactivity with Biomolecules: Isothiocyanates are known electrophiles that can react with nucleophilic residues on proteins, such as cysteine and lysine. nih.gov Studies under aqueous, physiological pH conditions are needed to determine the primary biological targets of this compound. This involves investigating its adduction to peptides and proteins, which is critical for understanding its mechanism of action and potential immunogenicity. nih.gov
Metabolic Stability: The metabolic fate of the compound is a key determinant of its bioavailability and duration of action. Research will focus on its metabolism, particularly the role of glutathione (B108866) S-transferases (GSTs) in its conjugation and subsequent elimination through the mercapturic acid pathway, a common route for isothiocyanates. nih.govoregonstate.edu
Computational Modeling: Density functional theory (DFT) and other computational methods will be invaluable for elucidating reaction mechanisms and predicting reactivity. nih.govrsc.org These studies can model the interaction of this compound with the catalytic sites of enzymes, such as proteasomal deubiquitinases, to predict its inhibitory potential and guide the design of more potent analogues. nih.gov
Expansion of Its Role in Fragment-Based Drug Discovery and PROTAC Design
The unique combination of a small, rigid cyclopropane group and a reactive isothiocyanate handle makes this compound an attractive molecule for modern drug discovery paradigms.
Fragment-Based Drug Discovery (FBDD): The low molecular weight and three-dimensional character of the cyclopropylmethyl moiety make it an ideal fragment for FBDD. Screening this compound against various biological targets could identify initial hits. The isothiocyanate group can then be used as a chemical handle for covalent modification of the target or as a starting point for fragment evolution into more potent leads.
PROTAC Design: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. nih.gov They consist of two ligands connected by a linker. nih.gov The linker is not just a spacer but plays a critical role in the efficacy of the PROTAC. dundee.ac.ukaxispharm.com The rigid 1,4-disubstituted cyclohexyl ring has been identified as a potentially privileged group for inclusion in PROTAC linkers. dundee.ac.uk Similarly, the defined spatial orientation of the cyclopropane ring in this compound could offer a structurally rigid scaffold for PROTAC linkers. The isothiocyanate group could serve as a versatile attachment point for connecting to either the target-binding ligand or the E3 ligase-binding ligand.
| Application Area | Role of this compound | Key Advantages |
| Fragment-Based Drug Discovery | A small, 3D fragment for screening libraries. | Low molecular weight, structural rigidity, reactive handle for covalent linkage or further chemistry. |
| PROTAC Design | A rigid scaffold for the linker component. | Provides defined spatial geometry to the linker; the isothiocyanate offers a versatile point of attachment. nih.govdundee.ac.uk |
Investigation into its Potential in Agrochemical and Environmental Applications
Isothiocyanates, both natural and synthetic, have a well-documented history of use in agriculture as pesticides, fungicides, and herbicides. usda.govplantarchives.org This provides a strong rationale for investigating this compound in similar roles.
Pesticidal and Nematicidal Activity: Many isothiocyanates derived from plants exhibit toxicity towards insects, nematodes, and other pests. taylorandfrancis.comresearchgate.net Allyl isothiocyanate, for example, is used as a soil fumigant to control pathogens. nih.gov Research is needed to evaluate the efficacy of this compound against key agricultural pests, including soil-borne pathogens and plant-parasitic nematodes. researchgate.net
Fungicidal Properties: Isothiocyanates have shown broad-spectrum antifungal activity against pathogens that affect crops. plantarchives.orgapsnet.org The potential of this compound to control fungal diseases in important crops like tomatoes, peppers, and peanuts warrants investigation. usda.govplantarchives.org Its efficacy could be compared to other known fungicidal isothiocyanates like benzyl (B1604629) isothiocyanate. plantarchives.org
Environmental Considerations: A crucial aspect of developing new agrochemicals is understanding their environmental fate. Studies on the soil longevity, degradation pathways, and potential for controlled-release formulations of this compound will be essential for its practical application. nih.gov Encapsulation technologies, which have been shown to improve the efficacy and soil distribution of allyl isothiocyanate, could also be explored. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (isothiocyanatomethyl)cyclopropane, and how do reaction parameters (e.g., solvent, temperature) influence yield?
- Methodological Answer : The compound is typically synthesized via cyclopropanation of methyl isothiocyanate derivatives. For example, describes an in situ trapping method using chlorotrialkylgermanium/stannane reagents in THF under controlled temperatures. Key parameters include stoichiometric ratios (1:1 or 1:3 for reagents) and cryogenic conditions to stabilize intermediates. To optimize yield, systematically vary solvent polarity (e.g., THF vs. DCM) and monitor reaction progress via TLC or GC-MS.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and heteronuclear 2D experiments) is critical for confirming cyclopropane ring geometry and isothiocyanate functionalization. IR spectroscopy verifies the -NCS group (2050–2150 cm⁻¹ absorption). Mass spectrometry (EI or ESI) provides molecular ion validation. For purity assessment, use HPLC with UV detection at 254 nm, as recommended in experimental reporting standards .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound in cyclopropanation reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation barriers for cyclopropane ring-opening reactions. highlights parameterization of OPLS force fields for cyclopropane-containing systems, enabling molecular dynamics simulations to study conformational stability. Compare computed vibrational spectra with experimental IR/Raman data to validate models. For mechanistic insights, track bond dissociation energies and electron localization function (ELF) maps .
Q. What experimental strategies resolve contradictions in reported biological activity data for (isothiocyanatomomethyl)cyclopropane derivatives?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Conduct dose-response studies under standardized protocols (e.g., ISO 10993 for cytotoxicity). Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity. For example, if conflicting data exist on enzyme inhibition, perform kinetic analyses (Lineweaver-Burk plots) to differentiate competitive vs. noncompetitive mechanisms. Cross-reference purity data (HPLC, elemental analysis) to rule out impurity effects .
Q. How can cyclopropane ring strain be exploited to design novel this compound-based peptide foldamers?
- Methodological Answer : demonstrates that cyclopropane δ-amino acids enforce rigid backbone conformations in peptides. Incorporate this compound into peptide chains via solid-phase synthesis. Use circular dichroism (CD) and X-ray crystallography to confirm helical stability. Compare torsion angles (φ/ψ) with computational predictions (e.g., Monte Carlo simulations) to validate structural rigidity. Explore functionalization of the -NCS group for bioconjugation applications .
Data Contradiction and Reproducibility
Q. Why do synthesis yields of this compound vary across studies, and how can reproducibility be improved?
- Methodological Answer : Yield discrepancies often stem from uncontrolled moisture or oxygen sensitivity of intermediates. Adopt Schlenk-line techniques for air-sensitive reagents. Document exact stoichiometry, quenching methods, and purification steps (e.g., column chromatography gradients). Use internal standards (e.g., deuterated analogs) during NMR quantification. Collaborative round-robin studies with shared protocols can identify critical variables .
Q. How should researchers address conflicting computational predictions about the stability of this compound derivatives?
- Methodological Answer : Disagreements between force fields (e.g., OPLS vs. CHARMM) may arise from inadequate parameterization of cyclopropane-angle bending. Validate models against experimental thermochemical data (e.g., DSC for melting points). Perform sensitivity analyses by incrementally adjusting force constants for cyclopropane bonds. Cross-check with ab initio methods (MP2/cc-pVTZ) for high-accuracy benchmarks .
Application-Driven Research
Q. What are the potential applications of this compound in environmental tracer studies?
- Methodological Answer : Cyclopropane derivatives are proposed as low-GWP (global warming potential) tracers due to their atmospheric stability ( ). Functionalize the -NCS group for covalent binding to sensor matrices. Test gas-phase detection limits via GC-ECD (electron capture detection) and compare with perfluorocarbon tracers. Collaborate with atmospheric chemists to model degradation pathways and lifetime .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
